

Spectroscopic Profile of 3,5-Diphenyl-1,2,4-oxadiazole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Diphenyl-1,2,4-oxadiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **3,5-Diphenyl-1,2,4-oxadiazole**, a heterocyclic compound of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **3,5-Diphenyl-1,2,4-oxadiazole** is $C_{14}H_{10}N_2O$, with a molecular weight of 222.24 g/mol. The experimentally determined mass spectrometry data aligns with these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The 1H and ^{13}C NMR data for **3,5-Diphenyl-1,2,4-oxadiazole** are presented below.

Table 1: 1H NMR Data for **3,5-Diphenyl-1,2,4-oxadiazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.80	Doublet (d)	7.8	2H	Aromatic Protons
8.76	Doublet (d)	6.0	2H	Aromatic Protons
8.18	Triplet (t)	7.8	1H	Aromatic Proton
8.13	Triplet (t)	7.8	2H	Aromatic Protons
8.10	Doublet (d)	6.0	3H	Aromatic Protons

Solvent: CDCl₃, Frequency: 600.00 MHz[1][2]

Table 2: ¹³C NMR Data for **3,5-Diphenyl-1,2,4-oxadiazole**

Chemical Shift (δ) ppm	Assignment
175.7	C5 (Oxadiazole ring)
168.9	C3 (Oxadiazole ring)
132.7	Aromatic Carbon
131.2	Aromatic Carbon
129.1	Aromatic Carbon
128.8	Aromatic Carbon
128.1	Aromatic Carbon
127.5	Aromatic Carbon
126.9	Aromatic Carbon
124.3	Aromatic Carbon

Solvent: CDCl₃, Frequency: 150.0 MHz[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **3,5-Diphenyl-1,2,4-oxadiazole** are summarized below.

Table 3: IR Spectral Data for **3,5-Diphenyl-1,2,4-oxadiazole**

Wavenumber (ν) cm^{-1}	Assignment
1612	C=N stretching vibration
1600-1390	Aromatic C=C stretching vibrations
735	C-H out-of-plane bending
695	C-H out-of-plane bending

Method: KBr pellet[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for **3,5-Diphenyl-1,2,4-oxadiazole**

Ionization Mode	Calculated m/z $[\text{M}+\text{H}]^+$	Found m/z $[\text{M}+\text{H}]^+$
Electrospray Ionization (ESI)	223.0865	223.0867

[1][2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 10-20 mg of **3,5-Diphenyl-1,2,4-oxadiazole** is dissolved in approximately 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).^[3] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ) in parts per million (ppm).^[2]

Data Acquisition:

- ^1H NMR: Spectra are typically recorded on a 300-600 MHz NMR spectrometer.^[3]
- ^{13}C NMR: Spectra are recorded on a 75-150 MHz NMR spectrometer.^[3]

The coupling constants (J) are reported in Hertz (Hz).^[2]

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm^{-1} .^{[1][2]}

Mass Spectrometry (MS)

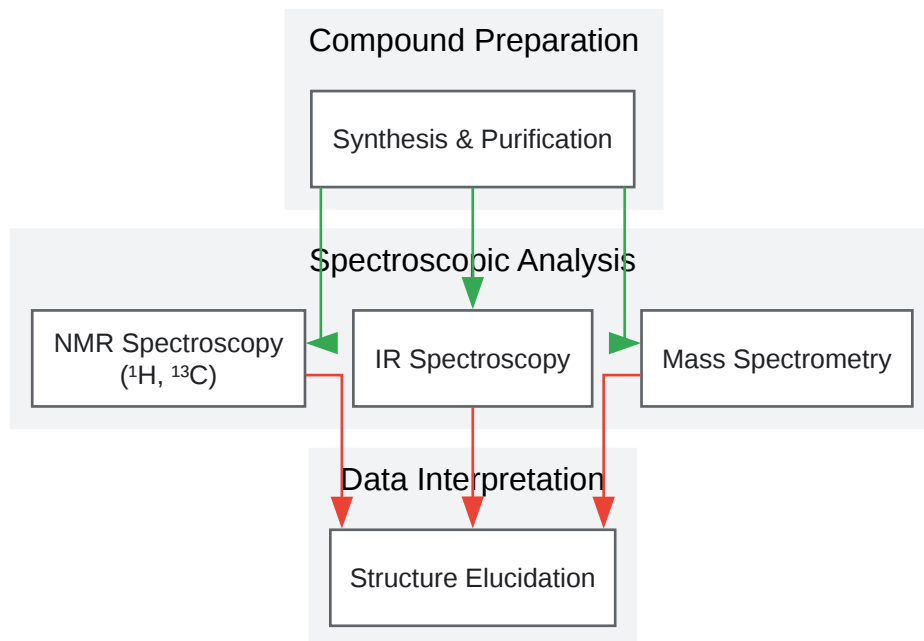
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a low concentration.

Data Acquisition: The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source.^[1] The instrument is operated in positive ion mode to detect the protonated molecule $[\text{M}+\text{H}]^+$. High-resolution mass spectrometry provides accurate mass measurements, which are used to confirm the elemental composition of the molecule.^[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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